Chlorodimethyl(2-phenylethyl)silane

Catalog No.
S1518845
CAS No.
17146-08-6
M.F
C10H15ClSi
M. Wt
198.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodimethyl(2-phenylethyl)silane

CAS Number

17146-08-6

Product Name

Chlorodimethyl(2-phenylethyl)silane

IUPAC Name

chloro-dimethyl-(2-phenylethyl)silane

Molecular Formula

C10H15ClSi

Molecular Weight

198.76 g/mol

InChI

InChI=1S/C10H15ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

SBBQHOJYUBTWCW-UHFFFAOYSA-N

SMILES

C[Si](C)(CCC1=CC=CC=C1)Cl

Canonical SMILES

C[Si](C)(CCC1=CC=CC=C1)Cl

Synthesis of Organosilicon Compounds:

Chlorodimethylphenethylsilane finds use as a building block in the synthesis of various organosilicon compounds. Its reactive silicon-chlorine bond allows for coupling reactions with other molecules containing nucleophilic groups, such as alcohols, amines, or other organometallic reagents. This versatility enables the creation of diverse organosilicon structures with tailored properties for specific applications [].

Silicone Polymer Precursors:

Chlorodimethylphenethylsilane can serve as a precursor for the production of silicone polymers. Through processes like hydrosilylation or condensation reactions, it can be incorporated into polymer chains, contributing to the final properties of the silicone material. Depending on the chosen reaction conditions and additional co-reactants, the resulting silicone polymers can exhibit various characteristics, such as elasticity, heat resistance, or electrical insulation properties [].

Chlorodimethyl(2-phenylethyl)silane is an organosilicon compound with the chemical formula C10_{10}H15_{15}ClSi. It features a silicon atom bonded to two methyl groups and one 2-phenylethyl group, along with a chlorine atom. This compound is part of a broader class of silanes that are often utilized in various chemical applications, including as coupling agents and intermediates in organic synthesis. Its unique structure provides distinctive properties that enhance its utility in industrial and research settings .

Currently, there is no scientific research available on the mechanism of action of CDPES.

  • Chlorosilanes can react with water to release hydrochloric acid, which is a corrosive and toxic gas.
  • Organosilicon compounds may be flammable.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new silane derivatives.
  • Hydrolysis: In the presence of water, it can hydrolyze to form silanol compounds, which can further react with other substrates.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, allowing for the formation of more complex organic molecules .

Chlorodimethyl(2-phenylethyl)silane can be synthesized through various methods:

  • Direct Chlorination: This involves the chlorination of dimethyl(2-phenylethyl)silane using chlorine gas under controlled conditions.
  • Reaction with Silicon Tetrachloride: Dimethyl(2-phenylethyl)silane can react with silicon tetrachloride in the presence of a catalyst to yield chlorodimethyl(2-phenylethyl)silane.
  • Hydrosilylation Reactions: The compound can also be produced through hydrosilylation reactions involving alkenes and silanes under catalytic conditions .

Chlorodimethyl(2-phenylethyl)silane has several applications:

  • Silane Coupling Agent: It is used to improve adhesion between organic materials and inorganic substrates in coatings and sealants.
  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Surface Modification: The compound is utilized for modifying surfaces to enhance hydrophobicity or other desired properties .

Chlorodimethyl(2-phenylethyl)silane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameFormulaKey Features
DimethylsilaneC2_{2}H6_{6}SiSimple structure, widely used as a precursor
ChlorodimethylsilaneC2_{2}H6_{6}ClSiUsed as a reagent in organic synthesis
DichlorodimethylsilaneC2_{2}H4_{4}Cl2_{2}SiMore reactive due to two chlorine atoms
TrimethylsilaneC3_{3}H12_{12}SiCommon solvent and reagent

Uniqueness: Chlorodimethyl(2-phenylethyl)silane is unique due to its combination of both phenyl and ethyl groups attached to silicon. This configuration allows for specific reactivity patterns and applications that differ from simpler silanes like dimethylsilane or dichlorodimethylsilane. Its ability to serve as a coupling agent while also acting as an intermediate in organic synthesis sets it apart from other similar compounds .

Chlorodimethyl(2-phenylethyl)silane has historically been synthesized via hydrosilylation and nucleophilic substitution reactions. A classic approach involves the reaction of allylbenzene with chlorodimethylsilane in the presence of platinum-based catalysts such as Karstedt’s catalyst (Pt₂(dvs)₃). This method proceeds through anti-Markovnikov addition, where the silicon atom bonds to the terminal carbon of the alkene. For example, platinum-catalyzed hydrosilylation of allylbenzene with chlorodimethylsilane yields chlorodimethyl(2-phenylethyl)silane at temperatures between 80–120°C in anhydrous toluene.

Another traditional route employs Grignard reagents. Phenethylmagnesium bromide (C₆H₅CH₂CH₂MgBr) reacts with chlorodimethylsilane in tetrahydrofuran (THF) to form the target compound. This method requires careful control of moisture and temperature to prevent side reactions such as Wurtz coupling.

Key Reaction Conditions for Traditional Methods:

MethodCatalystTemperatureSolventYield (%)
HydrosilylationPt₂(dvs)₃80–120°CToluene85–92
Grignard SubstitutionNone0–25°CTHF75–80

Modern Catalytic Approaches

Recent advances focus on transition-metal catalysts to enhance selectivity and reduce energy consumption. Rhodium(I) complexes, such as [RhCl(dppbzF)]₂, enable hydrosilylation at ambient temperatures with turnover numbers (TONs) exceeding 140,000. Iron-based catalysts, including Fe(CO)₃ derivatives, have also gained traction due to their low cost and compatibility with functionalized alkenes. For instance, Fe(CO)₃-catalyzed reactions achieve 90% yield within 2 hours at 60°C in dichloromethane.

Cobalt siloxide complexes [(cod)Co(OSiMe₃)₂]₂ offer superior regioselectivity for bulky substrates. These catalysts facilitate the coupling of chlorodimethylsilane with styrene derivatives under mild conditions (30–50°C), minimizing oligomerization.

Comparative Catalyst Performance:

CatalystSubstrateTONSelectivity (%)
RhCl(dppbzF)₂Allylbenzene140,000>99
Fe(CO)₃4-Vinylbenzyl Cl10,00095
[(cod)Co(OSiMe₃)₂]₂Styrene5,00098

Industrial-Scale Production Optimization

Industrial production prioritizes cost efficiency and scalability. Continuous-flow reactors are employed to manage exothermic reactions, ensuring uniform heat distribution and reducing byproduct formation. For example, a toluene/THF solvent blend (3:1 v/v) mitigates viscosity issues during Grignard reagent synthesis, enabling batch sizes exceeding 50 kg.

Vacuum distillation is critical for purifying chlorodimethyl(2-phenylethyl)silane from reaction mixtures. Optimal conditions involve distillation at 100–120°C under 15–20 mmHg, achieving >98% purity. Additionally, in-situ FT-IR monitoring allows real-time adjustment of stoichiometry, particularly during hydrolytic condensation steps.

Challenges and Solutions in Industrial Scaling:

  • Heat Management: Jacketed reactors with coolant circulation maintain temperatures below 50°C during exothermic hydrosilylation.
  • Impurity Control: Filtration through molecular sieves (3Å) removes residual chlorides and silanols.

Green Chemistry and Sustainable Synthesis

Sustainable methodologies emphasize solvent-free reactions and renewable feedstocks. Photocatalytic systems using eosin Y enable stepwise functionalization under visible light, reducing energy consumption by 40% compared to thermal methods. For instance, eosin Y catalyzes the monofunctionalization of dihydrosilanes with phenethyl groups in continuous microflow reactors, achieving 93% yield with minimal waste.

Bio-based solvents such as γ-valerolactone (GVL) have replaced toluene in hydrosilylation, reducing environmental toxicity. Furthermore, dehydrogenative coupling strategies utilize methanol as a hydrogen source, coupling silane production with H₂ generation for circular economy applications.

Sustainable Synthesis Metrics:

ParameterConventional MethodGreen Method
Energy Consumption150 kWh/kg90 kWh/kg
Solvent Waste30 L/kg5 L/kg
Carbon Footprint8.2 kg CO₂/kg3.5 kg CO₂/kg

The chlorine atom in chlorodimethyl(2-phenylethyl)silane serves as a leaving group in nucleophilic substitution reactions. The silicon center, with its vacant d-orbitals, facilitates a pentacoordinate transition state, allowing nucleophiles such as alkoxides, amines, or Grignard reagents to displace the chloride. For instance, reaction with methanol in anhydrous conditions yields methoxydimethyl(2-phenylethyl)silane, with the nucleophile attacking the electrophilic silicon atom [2].

The substitution kinetics depend on the nucleophile’s strength and steric environment. Strongly basic nucleophiles like lithium aluminum hydride induce rapid chloride displacement, forming hydridosilanes. In contrast, bulky nucleophiles exhibit slower reaction rates due to steric hindrance around the silicon center [2]. A key intermediate in such reactions is the hypervalent silicon species, which stabilizes the transition state before chloride elimination.

Hydrolysis and Condensation Pathways

Chlorodimethyl(2-phenylethyl)silane undergoes rapid hydrolysis in aqueous environments, producing dimethyl(2-phenylethyl)silanol and hydrochloric acid. The reaction proceeds via nucleophilic attack by water on the silicon atom, followed by proton transfer and chloride release [2]. Hydrolysis rates are pH-dependent, with accelerated kinetics under alkaline conditions due to increased hydroxide ion concentration. For example, at pH 9 and 1.5°C, complete hydrolysis occurs in less than 17 seconds [2].

Condensation of the resulting silanol generates siloxane polymers through dehydration. This stepwise process involves the formation of Si–O–Si linkages, as demonstrated in analogous chlorosilanes [6]. The phenethyl group influences polymer topology by limiting cross-linking, favoring linear or lightly branched architectures.

Table 1: Hydrolysis Conditions and Products

ConditionTime to CompletionPrimary Product
pH 4, 1.5°C<17 sDimethyl(2-phenylethyl)silanol [2]
pH 7, 25°C<17 sDimethyl(2-phenylethyl)silanol [2]
pH 9, 1.5°C<17 sDimethyl(2-phenylethyl)silanol [2]

Oxidation Reactions and Functional Group Transformations

Oxidation of chlorodimethyl(2-phenylethyl)silane targets both the silicon center and the organic substituents. The phenethyl group undergoes partial oxidation to form epoxy or ketone derivatives under controlled conditions, though specific pathways remain underexplored in the literature. The silicon-bound methyl groups are resistant to oxidation, preserving the silane framework.

Plasma-enhanced atomic layer deposition (PEALD) techniques can oxidize the silicon center to silicon dioxide, creating thin films for electronic applications. This process involves cyclic exposure to oxygen radicals, which sequentially oxidize the silicon and remove organic byproducts [2].

Cross-Coupling and Polymerization Strategies

Palladium-catalyzed cross-coupling reactions enable the integration of chlorodimethyl(2-phenylethyl)silane into complex architectures. For example, using PEPPSI-SIPr as a catalyst, the chloride substituent participates in Negishi-type couplings with organozinc reagents, forming carbon-silicon bonds [4]. The phenethyl group’s aromaticity allows further functionalization via electrophilic substitution, enhancing modularity.

Table 2: Catalysts for Cross-Coupling Reactions

CatalystCoupling PartnerYield (%)Reference
PEPPSI-SIPrAryl bromides86 [4]
Pd(PPh₃)₄Aryl bromides<10 [4]

Polymerization via silanol condensation produces polysiloxanes with phenethyl side chains. These polymers exhibit enhanced thermal stability and hydrophobicity compared to linear polydimethylsiloxanes [6].

Surface Modification and Interfacial Chemistry

The hydrolysis-derived silanol group bonds to hydroxylated surfaces such as glass, metals, or cellulose, forming stable Si–O–M (M = surface metal) linkages [2]. The phenethyl moiety imparts hydrophobicity and compatibility with aromatic polymers, making the modified surfaces ideal for composite materials. For instance, silane-treated cellulose fibers show improved interfacial adhesion in polystyrene composites due to π-π interactions between the phenethyl groups and the polymer matrix [6].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

17146-08-6

General Manufacturing Information

Benzene, [2-(chlorodimethylsilyl)ethyl]-: ACTIVE

Dates

Modify: 2023-08-15

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